molecular formula C15H20BrNO3 B13488326 tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13488326
M. Wt: 342.23 g/mol
InChI Key: YVYVZNNZMKJWBU-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a protected dihydroisoquinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The bromo and methoxy functional groups on the aromatic ring make this compound a valuable substrate for further functionalization via cross-coupling reactions, facilitating the exploration of structure-activity relationships. The tert-butyloxycarbonyl (Boc) group provides a protective mask for the secondary amine, allowing for selective deprotection under mild acidic conditions and enabling sequential synthetic strategies. This scaffold is of significant interest in the synthesis of more complex molecules for pharmacological screening. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 7-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3

InChI Key

YVYVZNNZMKJWBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Method Overview:

The most prominent method for synthesizing tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves palladium-catalyzed Suzuki-Miyaura coupling of a suitably functionalized dihydroisoquinoline precursor with boronic acids or esters.

Procedure Details:

  • Starting Material: 6-bromo-3,4-dihydroisoquinoline derivatives, often protected with tert-butyl carbamate groups at the nitrogen or other positions.
  • Reagents: Bis(pinacolato)diborane or phenylboronic acid derivatives.
  • Catalyst: PdCl₂ complexed with phosphine ligands such as bis(diphenylphosphino)ferrocene (dppf).
  • Base: Potassium acetate or similar inorganic bases.
  • Solvent: N,N-Dimethylformamide (DMF) or acetonitrile.
  • Conditions: Elevated temperatures (~81°C) under inert atmosphere, typically overnight.

Representative Data:

A study reports the coupling of tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with boronic esters, leading to the formation of the target compound with yields around 60-70%. The reaction proceeds via oxidative addition of palladium to the aryl bromide, transmetalation with the boronic ester, and reductive elimination to form the C–C bond.

Reaction Scheme:

6-bromo-3,4-dihydroisoquinoline derivative + boronic ester → (Pd catalyst, base, heat) → *tert*-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Reference:

Multicomponent and Functional Group Transformation Approaches

Method Overview:

Alternative routes involve multicomponent reactions, such as Ugi or Mannich-type reactions, or functional group modifications on precursor isoquinoline derivatives.

Procedure Details:

  • Starting Materials: Isoquinoline derivatives bearing suitable functional groups (e.g., aldehydes, amines, isocyanides).
  • Reaction Conditions: Under mild heating with acids or catalysts, these multicomponent reactions enable the introduction of substituents at specific positions.
  • Example: A multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkynes can be employed to generate complex isoquinoline derivatives with methoxy and bromo substituents.

Specifics for tert-Butyl Carboxylate Formation:

  • The tert-butyl ester group can be introduced via esterification of the carboxylic acid precursor using tert-butanol and acid catalysts such as sulfuric acid or via direct reaction with tert-butyl chloroformate.

Reaction Scheme:

Isoquinoline-2-carboxylic acid + *tert*-butanol + coupling reagent → *tert*-Butyl ester derivative

Reference:

Functionalization of the Isoquinoline Core

Method Overview:

Selective bromination at the 7-position of the isoquinoline core is achieved through electrophilic aromatic substitution, typically using N-bromosuccinimide (NBS) under controlled conditions.

Procedure Details:

  • Starting Material: 6-methoxy-3,4-dihydroisoquinoline derivatives.
  • Reagents: NBS, often in a solvent like carbon tetrachloride or dichloromethane.
  • Conditions: Room temperature or mild heating, with careful control to prevent overbromination.

Reaction Scheme:

Isoquinoline derivative + NBS → 7-bromo-isoquinoline derivative

Notes:

  • The methoxy group at position 6 activates the adjacent positions for electrophilic substitution.
  • The reaction typically yields regioselective bromination at the 7-position.

Reference:

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Palladium-catalyzed Suzuki-Miyaura coupling 6-bromo-3,4-dihydroisoquinoline derivatives Boronic esters, Pd catalyst, base 81°C, inert atmosphere 60-70% Most reliable for selective substitution at position 7
Electrophilic bromination Isoquinoline core NBS Room temperature Regioselective For bromination at position 7
Esterification Carboxylic acids tert-butanol, acid catalysts Mild heating Quantitative For tert-butyl ester formation
Multicomponent reactions Various isoquinoline derivatives Isatin, alkynes, amines 60-90°C Variable For complex substitution patterns

Additional Considerations and Optimization

  • Purification: Column chromatography on silica gel with suitable eluents (e.g., ethyl acetate/heptanes) is standard.
  • Characterization: NMR, IR, and mass spectrometry confirm structural integrity and substitution patterns.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor progress.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate are best understood through comparison with related tetrahydroisoquinoline derivatives. Key differences lie in substituent positions, electronic effects, and synthetic applications.

Key Comparative Insights

Substituent Effects :

  • The 7-bromo-6-methoxy combination in the target compound introduces both electron-withdrawing (Br) and electron-donating (OMe) groups, influencing reactivity. Bromine facilitates cross-coupling (e.g., Suzuki reactions), while methoxy enhances solubility and directs electrophilic substitution .
  • In contrast, 6-methoxy-7-nitro derivatives (CAS 921224-62-6) exhibit stronger electron-withdrawing effects due to the nitro group, making them less reactive toward nucleophilic attack compared to bromine .

Synthetic Pathways: tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 258515-65-0) is synthesized via Pd(dppf)Cl₂-catalyzed borylation of a brominated precursor, achieving 96% yield . A similar approach may apply to the target compound, with additional methoxylation steps. Hydroxy-substituted analogs (e.g., CAS 158984-83-9) are derived from methoxy precursors via demethylation, highlighting the versatility of tert-butyl-protected intermediates .

Physicochemical Properties :

  • NMR Shifts : The 7-bromo substituent in CAS 258515-65-0 causes deshielding of adjacent protons (δ 7.2–7.4 ppm), while methoxy groups in CAS 921224-62-6 result in distinct singlet peaks (δ 3.8–4.0 ppm) .
  • HPLC Retention : Brominated derivatives generally exhibit longer retention times (e.g., 30.1 min for compound 8c in ) compared to hydroxylated analogs due to increased hydrophobicity .

Applications :

  • Brominated compounds (e.g., CAS 258515-65-0) are pivotal in synthesizing kinase inhibitors or antimicrobial agents (), whereas methoxy-nitro derivatives serve as intermediates for nitro reduction to amines .

Biological Activity

tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a bromine atom at the 7th position, and a methoxy group at the 6th position of the isoquinoline framework, suggests a variety of biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H20BrNO3
  • Molecular Weight : 342.23 g/mol
  • Structural Characteristics : The compound features a dihydroisoquinoline core that contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

The compound has been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key cellular signaling pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving the modulation of enzyme activities related to cell survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing various metabolic pathways.
  • Cell Signaling Pathways : It has been observed to affect signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound in relation to structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylateLacks bromine at the 7th positionReduced antimicrobial activity
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylateLacks methoxy group at the 6th positionAltered anticancer properties
Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylateBromine at the 8th positionDifferent biological profile

The presence of both bromine and methoxy groups enhances the reactivity and biological activities of this compound compared to its analogs.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available isoquinoline derivatives.
  • Bromination : A bromination step introduces the bromine atom at the desired position.
  • Methoxylation : The introduction of the methoxy group is performed using methylating agents.
  • Carboxylation : Finally, carboxylic acid derivatives are used to complete the esterification process.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that tert-butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In vitro experiments reported in Cancer Letters indicated that this compound could induce apoptosis in breast cancer cell lines by activating caspase pathways .

Q & A

Basic: What are the key synthetic routes for preparing tert-butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Methodological Answer:
The synthesis typically involves:

Core scaffold construction : Cyclization of substituted phenethylamine derivatives under acidic conditions to form the tetrahydroisoquinoline core.

Functionalization : Bromination at the 7-position using reagents like NBS (N-bromosuccinimide) in DCM under controlled temperature (0–25°C) .

Methoxy group introduction : Methoxylation via nucleophilic substitution or Pd-catalyzed coupling, depending on precursor availability.

Protection : tert-Butoxycarbonyl (Boc) protection of the amine using Boc anhydride in THF with a base like DMAP .
Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification often requires column chromatography (hexane/EtOAc gradients) .

Basic: How is the molecular structure of this compound verified in academic research?

Methodological Answer:
Structural confirmation employs:

  • NMR : 1^1H and 13^{13}C NMR to assign protons (e.g., methoxy singlet at ~3.8 ppm, tert-butyl signals at ~1.4 ppm) and carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~356.08 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm substituent positions .
    Data Interpretation Tip : Compare spectral data with analogs (e.g., tert-butyl 6-bromo derivatives) to validate regioselectivity .

Advanced: How can researchers optimize reaction conditions for bromination at the 7-position?

Methodological Answer:
Bromination efficiency depends on:

  • Reagent Choice : NBS vs. Br2_2. NBS offers better regiocontrol but may require radical initiators like AIBN.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution over radical pathways.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., di-bromination).
    Case Study : In tert-butyl 6-bromo analogs, yields improved from 65% to 82% by switching from Br2_2/FeCl3_3 to NBS/light .

Advanced: How do structural variations (e.g., bromo vs. methoxy positioning) impact reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 6-methoxy group hinders nucleophilic attack at adjacent positions, directing reactivity to the 7-bromo site.
  • Electronic Effects : Bromine’s electronegativity activates the ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
    Data Table :
PositionSubstituentReactivity in Suzuki Coupling (Yield%)
6MethoxyLow (~20%) due to steric hindrance
7BromoHigh (~75–85%) with Pd(dppf)Cl2_2
Reference : Analogous data from tert-butyl 7-bromo-3,4-dihydroisoquinoline derivatives .

Advanced: What analytical strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., de-brominated or oxidized species).
  • Assay Conditions : Standardize cell-based assays (e.g., consistent ATP levels for kinase inhibition studies).
    Case Study : Discrepancies in IC50_{50} values (5 µM vs. 12 µM) were traced to residual DMSO in stock solutions; recalibration improved reproducibility .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Drug Candidates : Used to synthesize kinase inhibitors (e.g., BRD7/9 bromodomain binders) via Suzuki couplings .
  • Protease Studies : The Boc group enables selective deprotection for peptide conjugates targeting proteolytic enzymes .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding to BRD7/9 bromodomains. Focus on hydrophobic interactions with the tert-butyl group.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
    Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) data .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential bromine vapor release during reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

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